Refametinib - 923032-37-5

Refametinib

Catalog Number: EVT-288199
CAS Number: 923032-37-5
Molecular Formula: C19H20F3IN2O5S
Molecular Weight: 572.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Refametinib (BAY 86-9766, RDEA119) is a potent, orally bioavailable, allosteric inhibitor of MEK1/2. [] It exhibits high selectivity for MEK compared to other kinases. [] Refametinib plays a crucial role in scientific research as a tool to investigate the role of the RAS-RAF-MEK-ERK-MAPK pathway in various biological processes and diseases. This pathway is frequently upregulated in many human cancers, including hepatocellular carcinoma, pancreatic cancer, colorectal cancer, breast cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Therefore, refametinib is widely used as a research tool to investigate the therapeutic potential of MEK inhibition in preclinical studies.

Future Directions
  • Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to benefit from refametinib treatment, particularly in cancers with high mutational heterogeneity. [, , , , , , , , , ]
  • Resistance Mechanisms: Investigating the mechanisms of acquired resistance to refametinib, both as a single agent and in combination therapies, to develop strategies to overcome resistance. [, , , , ]
  • Combination Therapies: Exploring rational combinations of refametinib with other targeted therapies or chemotherapy to enhance efficacy and minimize toxicity. [, , , , , , , , , , , , , , , , , , , ]
  • Pharmacological Optimization: Developing novel formulations and delivery methods to improve the pharmacokinetic profile and reduce toxicity. []
  • Expanding Applications: Investigating the therapeutic potential of refametinib in other diseases involving aberrant MEK/MAPK pathway activation. [, , ]

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets both the RAF/MEK/ERK pathway and several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). [, , , , , , ] It is currently approved for the treatment of advanced hepatocellular carcinoma (HCC) and has been investigated in combination with refametinib for this indication. [, , , , , ]

Relevance to Refametinib: Sorafenib and refametinib exhibit synergistic antitumor activity in preclinical models of HCC, particularly in models with RAS mutations. [, , , , , ] The combination of these two agents may provide enhanced efficacy compared to either agent alone by targeting multiple points in the RAF/MEK/ERK pathway. [, , , , , ]

Copanlisib

Compound Description: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , ] This pathway is frequently activated in cancer and has been implicated in resistance to various therapies, including MEK inhibitors. [, , ]

Relevance to Refametinib: The PI3K/AKT pathway can be activated as a resistance mechanism in response to MEK inhibition. [, , ] Combining refametinib with copanlisib can lead to synergistic growth inhibition in certain cancer cell lines, including those with HER2 amplification, by simultaneously targeting both pathways. [, , ]

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor 2 (HER2) and EGFR. []

Relevance to Refametinib: In HER2-positive breast cancer cells, lapatinib can inhibit MEK/MAPK signaling, suggesting cross-talk between the HER2 and MEK/MAPK pathways. [] Combining refametinib with lapatinib may provide enhanced antitumor activity in certain HER2-positive breast cancers. []

Selumetinib

Compound Description: Selumetinib is an allosteric MEK1/2 inhibitor that binds to an allosteric site in MEK1/2, distinct from the ATP-binding pocket. [, , , ]

Relevance to Refametinib: Like refametinib, selumetinib targets MEK1/2 to block the MAPK/ERK pathway. [, , , ] Both compounds have demonstrated antitumor activity in various preclinical cancer models. [, , , ]

Trametinib

Compound Description: Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, similar to refametinib. [, , , ] It is FDA-approved for the treatment of melanoma, non-small cell lung cancer, and thyroid cancer. [, , ]

Relevance to Refametinib: Both trametinib and refametinib demonstrate antitumor activity in various preclinical cancer models by inhibiting the MAPK/ERK pathway. [, , , ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug that is commonly used in the treatment of pancreatic cancer. [, , ]

Relevance to Refametinib: Refametinib has shown synergistic activity with gemcitabine in preclinical models of pancreatic cancer. [, , ] Clinical trials have explored the combination of these two agents for the treatment of advanced pancreatic cancer. [, , ]

4-IPP

Compound Description: 4-IPP is an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in tumor growth and progression. [, ]

Relevance to Refametinib: MIF-induced STAT3 and MAPK activation has been implicated in resistance to MEK inhibitors, including refametinib, in KRAS mutant colorectal cancer. [, ] The combination of refametinib and 4-IPP can overcome this resistance mechanism by inhibiting MIF. [, ]

Everolimus

Compound Description: Everolimus is an inhibitor of mTOR, a key downstream effector of the PI3K/AKT pathway. [, , ] It is approved for the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and subependymal giant cell astrocytoma. [, ]

Relevance to Refametinib: Inhibition of mTOR with everolimus may enhance the antitumor activity of refametinib in certain cancers, including those with IDH1 mutations. [, ]

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that is commonly used in the treatment of various cancers. [, ]

Relevance to Refametinib: Combining cisplatin with refametinib may result in synergistic antitumor effects in certain cancers, including those with IDH1 mutations. [, ]

Overview

Refametinib, also known by its developmental code BAY 86-9766, is a highly selective allosteric inhibitor of the mitogen-activated protein kinase (MEK) 1 and MEK2 enzymes. This compound is classified as a cyclopropane-1-sulfonamide derivative and is notable for its role in cancer therapy, particularly in combination with other chemotherapeutic agents. Refametinib has been studied for its potential to treat various types of cancers, including pancreatic and colorectal cancers, by targeting the Ras-Raf-MEK-ERK signaling pathway, which is often dysregulated in malignancies .

Synthesis Analysis

The synthesis of Refametinib involves several key steps that utilize cyclopropanesulfonyl chloride as a starting material. The compound is synthesized through a series of reactions that include the formation of sulfonamide derivatives. The detailed synthesis process typically includes:

  1. Formation of Cyclopropane Derivatives: The initial step involves treating cyclopropanesulfonyl chloride with various amines to produce sulfonamide intermediates.
  2. Purification: The crude products are purified through crystallization or chromatography to obtain Refametinib in high purity.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical details regarding the synthesis can be found in various research articles that discuss the methodologies employed to optimize yields and purity during the synthesis process.

Chemical Reactions Analysis

Refametinib undergoes various chemical reactions primarily related to its interactions with biological targets. As an allosteric inhibitor, it binds to sites on MEK1 and MEK2 that are distinct from the ATP-binding site, leading to conformational changes that inhibit kinase activity. The inhibition mechanism can be summarized as follows:

  1. Binding: Refametinib binds to MEK1/MEK2 at an allosteric site.
  2. Conformational Change: This binding induces a conformational change in the enzyme, preventing substrate phosphorylation.
  3. Inhibition of Signaling Pathways: As a result, downstream signaling pathways are inhibited, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Mechanism of Action

The mechanism of action of Refametinib involves the inhibition of the MEK1 and MEK2 kinases within the Ras-Raf-MEK-ERK signaling cascade. This pathway is crucial for cell growth and differentiation; thus, its dysregulation often leads to oncogenesis. Refametinib's action can be detailed as follows:

  • Inhibition of Phosphorylation: By binding to MEK1/MEK2, Refametinib prevents these kinases from phosphorylating their downstream targets, including extracellular signal-regulated kinases (ERKs).
  • Impact on Tumor Growth: Inhibition of ERK signaling results in reduced tumor cell proliferation and survival, making Refametinib effective against tumors driven by aberrant Ras signaling .
Physical and Chemical Properties Analysis

Refametinib exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but low solubility in water.
  • Stability: Refametinib is stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature conditions.
  • Melting Point: The melting point of Refametinib typically falls within the range of 150-160 °C.

These properties are critical for its formulation into pharmaceutical preparations and influence its pharmacokinetics .

Applications

Refametinib has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for use in combination with other agents such as gemcitabine for treating pancreatic cancer and other solid tumors.
  • Pharmacokinetic Studies: Research involving Refametinib often includes pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profiles.
  • Biomarker Analysis: Studies have also focused on identifying biomarkers that predict response to treatment with Refametinib, enhancing personalized medicine approaches in oncology .

Properties

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Isomeric SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.